molecular formula C12H21ClN4 B3096777 Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride CAS No. 1289385-45-0

Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride

Cat. No. B3096777
CAS RN: 1289385-45-0
M. Wt: 256.77 g/mol
InChI Key: XSIIMFAKIYBKPP-UHFFFAOYSA-N
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Description

Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride, also known as MPPEA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is primarily expressed in the brain. In recent years, MPPEA has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Derivative Formation

  • Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride and similar compounds have been utilized in synthesizing various pyrazolone derivatives, often for pharmaceutical applications. For instance, the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines involves reactions with compounds containing piperidine structures, like this compound, to yield various cyclic compounds with potential pharmaceutical uses (Paronikyan et al., 2016).

Applications in Molecular Pharmacology

  • Research on compounds structurally related to this compound has been significant in molecular pharmacology. For example, studies on Aurora kinase inhibitors, which are crucial in cancer treatment, have used compounds with similar structures, demonstrating the relevance of these chemical structures in developing anti-cancer drugs (ロバート ヘンリー,ジェームズ, 2006).

Anti-microbial and Anti-cholinesterase Effects

  • Some derivatives synthesized from compounds structurally related to this compound have shown promising anti-microbial and anti-cholinesterase effects. Such studies contribute to the development of new drugs targeting infectious diseases and neurodegenerative disorders (Kanchana et al., 2014; Altıntop, 2020).

Chemical Structure and Interaction Analysis

  • The chemical structure of compounds like this compound has been analyzed for understanding their interaction with biological receptors. Studies in this area contribute to the knowledge of how these compounds can be used in therapeutic contexts, such as in the modulation of cannabinoid receptors (Price et al., 2005).

Crystal Structure Studies

  • The crystal structure analysis of compounds similar to this compound provides insights into their physical and chemical properties, which is essential for understanding their potential applications in various scientific fields (Ullah & Stoeckli-Evans, 2021).

Antioxidant Activities

  • Some derivatives of compounds structurally similar to this compound have been evaluated for their antioxidant activities, which is important for understanding their potential use in treating oxidative stress-related diseases (Bialy & Gouda, 2011).

properties

IUPAC Name

N-methyl-N-(1-pyrazin-2-ylethyl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.ClH/c1-10(12-9-14-7-8-15-12)16(2)11-3-5-13-6-4-11;/h7-11,13H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIIMFAKIYBKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N(C)C2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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